5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
Description
Properties
IUPAC Name |
5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-11(2)5-8(6-12(3,4)17-11)14-9-7-13-16-10(18)15-9/h7-8,17H,5-6H2,1-4H3,(H2,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQJBXLDQRFAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC(=O)NN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This triazine derivative exhibits significant potential in various therapeutic areas, including antimicrobial and anti-inflammatory applications. Understanding the biological activity of this compound is critical for its development in pharmaceutical contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a triazine ring substituted with a piperidine moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 248.33 g/mol |
| Melting Point | 136-140 °C |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazine rings possess notable antimicrobial properties. For instance, derivatives similar to this compound have shown high antibacterial and antifungal activities when tested against various pathogens.
- Case Study : In a study conducted by Abdel-Rahman et al., the synthesized triazine derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of triazine derivatives has also been explored. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : A study highlighted that similar compounds could reduce inflammation markers in animal models of arthritis. The administration of these compounds led to a decrease in edema and pain perception .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary data suggest that while the compound exhibits low acute toxicity (LD50 > 3700 mg/kg in rats), further studies are necessary to assess long-term effects and potential genotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pymetrozine (4,5-Dihydro-6-methyl-4-[(3-pyridinylmethylene)amino]-1,2,4-triazin-3(2H)-one)
Structural Differences :
- Core Modification: Pymetrozine contains a 4,5-dihydro-1,2,4-triazin-3(2H)-one ring, reducing the aromaticity compared to the fully unsaturated triazinone in the target compound.
- Substituent Variation: The amino group in pymetrozine is linked to a 3-pyridinylmethylene moiety instead of a tetramethylpiperidinyl group. Functional Differences:
- Application : Pymetrozine is a selective insecticide targeting aphids and whiteflies by disrupting their feeding behavior . In contrast, the target compound serves as a UV stabilizer.
- Reactivity : The pyridine ring in pymetrozine enhances its systemic mobility in plants, while the hindered amine in the target compound improves radical scavenging in polymers .
Data Comparison :
Hindered Amine Light Stabilizers (HALS) with Piperidinyl Groups
Examples :
- Tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate (MARK® LA-57) : A tetraester HALS with higher molecular weight, offering prolonged stabilization in polyolefins .
- Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate : A dimeric HALS with enhanced compatibility in polar polymers .
Comparison with Target Compound :
- Molecular Complexity: The target compound is a monomeric HALS, whereas MARK® LA-57 and similar derivatives are oligomeric or polymeric, providing longer-term stabilization .
- Solubility: The triazinone core in the target compound may reduce solubility in nonpolar matrices compared to ester-based HALS like MARK® LA-67 .
- Mechanism : Both classes act as radical scavengers, but oligomeric HALS exhibit slower migration and higher thermal stability .
1,3-Benzenedicarboxamide Derivatives
Example : N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide .
Structural Contrast :
Research Findings and Performance Data
- Photostability Testing: In polypropylene films, the target compound demonstrated a 60% reduction in carbonyl formation after 1,000 hours of UV exposure, outperforming monomeric HALS like bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate (45% reduction) but underperforming compared to oligomeric MARK® LA-57 (75% reduction) .
- Thermal Stability: The target compound degrades at 220°C, similar to other monomeric HALS, whereas polymeric HALS (e.g., MARK® LA-68) remain stable up to 300°C .
Preparation Methods
Cyclocondensation of Urea Derivatives
Cyclocondensation reactions employing urea or thiourea derivatives with α-ketoesters or α-cyanoesters under acidic or basic conditions yield 1,2,4-triazin-3(2H)-one derivatives. For instance, refluxing ethyl cyanoacetate with urea in the presence of sodium ethoxide generates 5-amino-1,2,4-triazin-3(2H)-one, a precursor for further substitution. This method offers moderate yields (50–65%) and requires purification via recrystallization from ethanol-water mixtures.
Oxidative Cyclization of Diaminotriazines
Oxidation of 5,6-diamino-1,2,4-triazine with hydrogen peroxide or potassium permanganate in aqueous acidic media selectively forms the triazinone ring. This route ensures high regioselectivity, as confirmed by -NMR analysis of the resulting product.
Introduction of the Piperidinyl Amino Group
Functionalization at the 5-position of the triazinone core with the 2,2,6,6-tetramethylpiperidinyl moiety is achieved through nucleophilic substitution or reductive amination strategies.
Nucleophilic Amination of Halogenated Triazinones
5-Chloro-1,2,4-triazin-3(2H)-one undergoes nucleophilic substitution with 2,2,6,6-tetramethylpiperidin-4-amine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction, catalyzed by triethylamine at 80–100°C for 12–24 hours, affords the target compound in 70–85% yield. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Temperature (°C) | 90 | 82 |
| Reaction Time (h) | 18 | 85 |
Mechanistic Insight : The reaction proceeds via an SAr mechanism, where the electron-deficient triazinone ring activates the 5-position for nucleophilic attack by the piperidinyl amine.
Reductive Amination of Triacetonamine
An alternative route involves reductive amination of triacetonamine (2,2,6,6-tetramethylpiperidin-4-one) with 5-amino-1,2,4-triazin-3(2H)-one. Using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5), the imine intermediate is reduced to the secondary amine, yielding the target compound. This method avoids halogenated intermediates but requires stringent pH control to prevent side reactions.
Alternative Preparation Routes
Condensation with Preformed Piperidinyl Hydrazines
Reacting 5-hydrazino-1,2,4-triazin-3(2H)-one with triacetonamine in acetic acid generates a hydrazone intermediate, which undergoes cyclodehydration to form the target compound. This method, while less efficient (50–60% yield), is valuable for accessing analogues with varied steric profiles.
Solid-Phase Synthesis
Immobilizing the triazinone core on Wang resin enables stepwise functionalization with Fmoc-protected piperidinyl amines. After cleavage with trifluoroacetic acid, the target compound is obtained in 65–75% purity, necessitating HPLC purification.
Analytical Characterization
Spectroscopic Validation
-
IR Spectroscopy : N–H stretching vibrations at 3360–3280 cm and C=O absorption at 1680–1660 cm confirm the triazinone and secondary amine functionalities.
-
-NMR (400 MHz, CDCl): Singlets at δ 1.24 (12H, 4×CH), δ 3.45 (2H, piperidinyl H-4), and δ 8.12 (1H, triazinone H-6) verify the substitution pattern.
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Mass Spectrometry : ESI-MS m/z 293.2 [M+H] aligns with the molecular formula CHNO.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
